molecular formula C20H19N7O2S B2364599 N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide CAS No. 1116071-33-0

N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide

Cat. No. B2364599
CAS RN: 1116071-33-0
M. Wt: 421.48
InChI Key: GPKCOSZFTFOPPI-UHFFFAOYSA-N
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Description

The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure.


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a methoxy group (-OCH3) and a sulfonyl group (-SO2-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonyl group might increase the compound’s acidity, while the methoxy group might increase its polarity .

Scientific Research Applications

Excited-State Intramolecular Proton Transfer (ESIPT) Studies

Compound Q has been utilized in the study of ESIPT, which is a photophysical process where a proton is transferred within a molecule upon excitation . This process is significant in understanding the behavior of fluorescent probes and can be applied in the development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Antioxidant Properties

Research has indicated that derivatives of Compound Q may contribute to antioxidant properties, particularly in scavenging free radicals . This application is crucial in the field of food chemistry and pharmaceuticals, where antioxidants play a role in preserving shelf life and preventing oxidative stress-related diseases.

Electrochromic and Optical Devices

The redox-active nature of Compound Q makes it a candidate for use in electrochromic devices, which change color in response to an electric current . Such materials are used in smart windows, displays, and mirrors.

Antitumor Activity

Some derivatives of Compound Q have shown promise in antitumor activity, with certain compounds exhibiting selectivity against cancer cell lines . This opens up potential applications in cancer therapy and drug development.

Synthesis of Novel Heterocyclic Compounds

Compound Q serves as a precursor in the synthesis of novel heterocyclic compounds, which are a class of compounds with wide-ranging applications in medicinal chemistry and as building blocks for more complex chemical entities .

Solvent Polarity Influence on Chemical Reactions

Studies involving Compound Q have shed light on how solvent polarity can influence chemical reactions, particularly those involving proton transfer . This knowledge is vital for optimizing reactions in industrial and laboratory settings.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds with isoxazole rings can be irritants or have toxic effects . Always refer to the material safety data sheet (MSDS) for detailed safety information.

Future Directions

The future directions for research on this compound would depend on its current applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[3-[4-(dimethylamino)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c1-26(2)13-7-9-14(10-8-13)27-18(29)15-5-3-4-6-16(15)23-20(27)30-11-17(28)24-19-21-12-22-25-19/h3-10,12H,11H2,1-2H3,(H2,21,22,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKCOSZFTFOPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide

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